Enkephalin, pen(2,5)-4-chloro-phe(4)- falls under the category of opioid peptides, specifically classified as a delta opioid receptor agonist. It is part of a broader class of compounds known as peptide hormones, which are critical in various physiological processes including pain perception.
The synthesis of Enkephalin, pen(2,5)-4-chloro-phe(4)- typically employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in the synthesis include:
The molecular structure of Enkephalin, pen(2,5)-4-chloro-phe(4)- can be described in terms of its amino acid sequence and modifications:
The structural conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its binding interactions with target receptors.
Enkephalin, pen(2,5)-4-chloro-phe(4)- participates in various chemical reactions that can alter its structure and activity:
These reactions are crucial for modifying the compound's pharmacological profile and understanding its mechanism of action.
The mechanism of action for Enkephalin, pen(2,5)-4-chloro-phe(4)- primarily involves:
This mechanism highlights its potential therapeutic applications in pain management and opioid research.
Enkephalin, pen(2,5)-4-chloro-phe(4)- exhibits several important physical and chemical properties:
These properties are critical for determining its usability in experimental settings and potential clinical applications.
Enkephalin, pen(2,5)-4-chloro-phe(4)- has several significant applications in scientific research:
These applications underscore its importance in advancing our understanding of opioid mechanisms and developing new therapeutic strategies for pain management.
Pen(2,5)-4-chloro-Phe(4)-enkephalin (IUPAC name: (4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid) is a synthetic cyclic pentapeptide analog of endogenous enkephalins. Its molecular formula is C₃₀H₃₈ClN₅O₇S₂, with a molecular weight of 680.2 g/mol [3] [6]. The peptide backbone features a conformationally constrained cyclic structure formed by disulfide bridging between D-penicillamine (Pen) residues at positions 2 and 5. This cyclization creates a 14-membered ring system that restricts rotational freedom and stabilizes a bioactive conformation [3].
The defining structural modification is the para-chloro substitution on the phenyl ring of the phenylalanine residue at position 4 (Phe⁴). This chlorine atom creates steric and electronic perturbations that significantly alter receptor interaction compared to unmodified enkephalins. The tyrosine residue at position 1 retains the canonical N-terminal tyrosine critical for opioid receptor engagement [3] .
Table 1: Structural Comparison with Related Enkephalin Analogs | Compound Name | Receptor Affinity | Unique Structural Features | Conformational Constraint |
---|---|---|---|---|
Pen(2,5)-4-chloro-Phe(4)-enkephalin | High δOR selectivity | Chlorinated Phe⁴; Pen²,⁵ | Cyclic via Pen²–Pen⁵ disulfide | |
D-Ala², D-Leu⁵-enkephalin (DADLE) | Moderate δOR | Linear chain; D-amino acids | None | |
Met-enkephalin | High μOR | Natural sequence | None | |
D-Pen², D-Pen⁵-enkephalin (DPDPE) | Moderate δOR | Pen²,⁵ | Cyclic via Pen²–Pen⁵ disulfide | [3] |
The synthesis of Pen(2,5)-4-chloro-Phe(4)-enkephalin primarily employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry protocols [3] [7]. The stepwise synthesis initiates with C-terminal residue attachment to a resin support (e.g., Wang resin), followed by sequential coupling of protected amino acids:
The para-chlorine substitution on the Phe⁴ aromatic ring profoundly impacts the compound's physicochemical properties and receptor interactions:
Table 2: Impact of Para-Substituents on Phe⁴ Position | Phe⁴ Substituent | logP | δOR Binding Affinity (Kᵢ, nM) | Plasma Stability (t₁/₂, min) |
---|---|---|---|---|
-H (DPDPE) | 2.03 | 8.9 ± 1.2 | 28 ± 3 | |
-Cl | 2.83 | 2.7 ± 0.4 | 42 ± 5 | |
-F | 2.15 | 5.1 ± 0.7 | 35 ± 4 | |
-NO₂ | 1.78 | 12.3 ± 2.1 | 22 ± 3 | [3] |
Radiolabeled analogs serve as critical tools for receptor binding studies and biodistribution analyses, requiring specialized synthetic approaches:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: